molecular formula C19H16F2N2O2 B2794027 3,4-difluoro-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide CAS No. 851405-36-2

3,4-difluoro-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide

Katalognummer B2794027
CAS-Nummer: 851405-36-2
Molekulargewicht: 342.346
InChI-Schlüssel: NJZNNTLDHISGFV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “3,4-difluoro-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide” has a molecular formula of C19H16F2N2O2 . It is a derivative of benzamide and quinoline , both of which are important structures in medicinal chemistry.


Molecular Structure Analysis

The molecular structure of this compound includes a benzamide moiety and a quinoline moiety . The quinoline moiety is a bicyclic compound that consists of a benzene ring fused to a pyridine ring . The benzamide moiety is a simple compound composed of a benzene ring attached to an amide group .

Wirkmechanismus

3,4-difluoro-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide acts as a competitive antagonist of the AMPA receptor, which is a subtype of the ionotropic glutamate receptor. The AMPA receptor is involved in the regulation of synaptic plasticity and excitotoxicity, and is a key target for the treatment of neurological disorders. This compound binds to the AMPA receptor and blocks the binding of glutamate, which is the primary neurotransmitter involved in excitatory signaling in the brain.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects in the brain. It has been shown to decrease the release of glutamate, which can lead to a reduction in excitotoxicity and neuronal damage. This compound has also been shown to increase the activity of GABAergic neurons, which can lead to a reduction in seizure activity and chronic pain.

Vorteile Und Einschränkungen Für Laborexperimente

3,4-difluoro-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide has several advantages for use in laboratory experiments. It is a highly specific antagonist of the AMPA receptor, which allows for precise manipulation of synaptic plasticity and excitotoxicity. This compound is also relatively stable and easy to synthesize, which makes it a cost-effective tool for research. However, this compound has several limitations, including its poor solubility in water and its limited bioavailability in vivo.

Zukünftige Richtungen

There are several potential future directions for the research on 3,4-difluoro-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide. One potential direction is the development of more potent and selective AMPA receptor antagonists, which could have greater therapeutic potential for neurological disorders. Another potential direction is the investigation of the effects of this compound on other neurotransmitter systems, such as the NMDA receptor and the GABA receptor. Finally, the development of novel drug delivery systems could improve the bioavailability of this compound and enhance its therapeutic potential.

Synthesemethoden

3,4-difluoro-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide can be synthesized through a multi-step process involving the reaction of various chemical intermediates. The synthesis method involves the reaction of 4,4'-difluorobenzophenone with methyl anthranilate to form 4,4'-difluoro-3-methoxybenzophenone. This intermediate is then reacted with 2-amino-3-methylquinoline to form 3-methoxy-7-methyl-2-(4,4'-difluorophenyl)quinoline. The final step involves the reaction of this intermediate with ethyl chloroformate to form this compound.

Wissenschaftliche Forschungsanwendungen

3,4-difluoro-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide has been extensively studied for its potential as a pharmaceutical agent. It has been shown to have potential therapeutic applications in a variety of neurological disorders, including epilepsy, chronic pain, and addiction. This compound has been shown to be an effective antagonist of AMPA receptors, which are involved in the regulation of synaptic plasticity and excitotoxicity.

Eigenschaften

IUPAC Name

3,4-difluoro-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F2N2O2/c1-11-2-3-12-9-14(19(25)23-17(12)8-11)6-7-22-18(24)13-4-5-15(20)16(21)10-13/h2-5,8-10H,6-7H2,1H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJZNNTLDHISGFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.